molecular formula C4HClF8 B14740429 Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- CAS No. 1559-48-4

Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro-

Cat. No.: B14740429
CAS No.: 1559-48-4
M. Wt: 236.49 g/mol
InChI Key: CEDICJGZCAKHTA-UHFFFAOYSA-N
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Description

Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the halogenation of propane derivatives. One common method is the free-radical chlorination of propane, which can be achieved using chlorine gas under UV light. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve advanced catalytic processes. For example, oxidative dehydrogenation of propane using mixed metal oxide catalysts has been explored. These catalysts can be prepared using methods such as constant pH coprecipitation and urea hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s reactivity and selectivity. For example, in catalytic processes, the compound can act as a ligand, stabilizing transition states and facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane, 2-(chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to its specific combination of chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF8/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDICJGZCAKHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073265
Record name 2-(Chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-48-4
Record name Propane, 1-chloro-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chlorodifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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